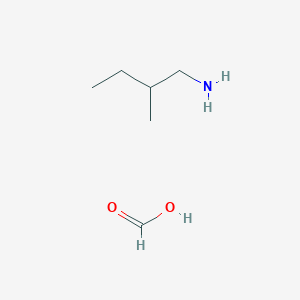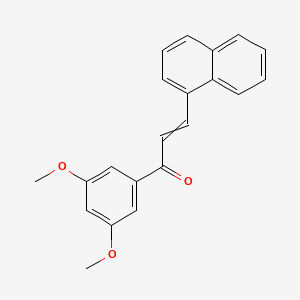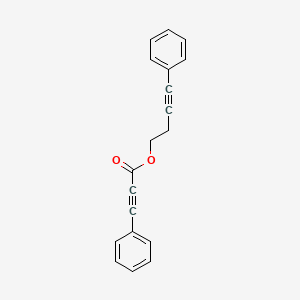
Formic acid;2-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;2-methylbutan-1-amine is a compound that combines formic acid, the simplest carboxylic acid, with 2-methylbutan-1-amine, a primary amine Formic acid is known for its pungent odor and is naturally found in ant venom 2-methylbutan-1-amine, on the other hand, is an organic compound with a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-methylbutan-1-amine typically involves the reaction of formic acid with 2-methylbutan-1-amine. One common method is the direct formylation of the amine using formic acid. This reaction can be carried out under mild conditions, often at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as sulfonic acid supported on hydroxyapatite have been used to promote the formylation of amines with formic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamides, while reduction can produce alcohols or secondary amines .
Wissenschaftliche Forschungsanwendungen
Formic acid;2-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of formamides and other derivatives.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of formic acid;2-methylbutan-1-amine involves its interaction with various molecular targets. The formic acid component can act as a hydrogen donor in reduction reactions, while the amine group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic acid: A simple carboxylic acid with similar reactivity but without the amine group.
2-methylbutan-1-amine: A primary amine with a branched alkyl chain, similar to the amine component of the compound.
Acetic acid;2-methylbutan-1-amine: A compound similar to formic acid;2-methylbutan-1-amine but with acetic acid instead of formic acid.
Uniqueness
This compound is unique due to the combination of formic acid and 2-methylbutan-1-amine, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Eigenschaften
CAS-Nummer |
914801-86-8 |
|---|---|
Molekularformel |
C6H15NO2 |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
formic acid;2-methylbutan-1-amine |
InChI |
InChI=1S/C5H13N.CH2O2/c1-3-5(2)4-6;2-1-3/h5H,3-4,6H2,1-2H3;1H,(H,2,3) |
InChI-Schlüssel |
IMHQOJNGVJBABJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)

![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12609152.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)
